Desmethoxy Iopromide

Description

Nomenclature and Structural Relationship to Iodinated X-ray Contrast Media (ICM)

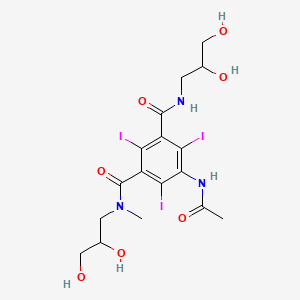

Desmethoxy Iopromide is chemically known as 5-acetamido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methylisophthalamide. chemicalbook.comusbio.net It is also recognized as Iopromide Impurity B or Iopromide Related Compound B in various pharmacopeias. chemicalbook.comaxios-research.compharmaffiliates.com The compound's name, "this compound," signifies its structural difference from Iopromide. The prefix "des-" indicates the absence of a specific group, which in this case is the methoxy (B1213986) group (-OCH3) present on the acetylamino side chain of the Iopromide molecule.

Structurally, both Iopromide and this compound share a tri-iodinated benzene (B151609) ring core, which is characteristic of many iodinated X-ray contrast media (ICM). This core structure is responsible for the radiopaque properties of these agents. The key distinction lies in the substituent at the 5-position of the benzene ring. In Iopromide, this is a methoxyacetylamino group, whereas in this compound, it is an acetamido group. chemicalbook.comchemsrc.com

| Property | This compound | Iopromide |

| CAS Number | 76350-28-2 chemicalbook.comscbt.comvivanls.com | 73334-07-3 chemsrc.comsigmaaldrich.com |

| Molecular Formula | C17H22I3N3O7 scbt.comvivanls.comndclist.com | C18H24I3N3O8 sigmaaldrich.com |

| Molecular Weight | 761.09 g/mol axios-research.comscbt.comvivanls.com | 791.11 g/mol sigmaaldrich.com |

This table provides a comparison of the key chemical properties of this compound and Iopromide.

Significance as a Related Compound and Research Subject

This compound is primarily recognized as a degradative product and impurity of Iopromide. scbt.comclearsynth.com Its presence in Iopromide formulations is closely monitored to ensure the quality and safety of the final pharmaceutical product. clearsynth.com As such, it serves as a critical reference standard in the development and validation of analytical methods for quality control during the manufacturing of Iopromide. axios-research.comsynzeal.com

In environmental science, this compound has been utilized as a surrogate standard in analytical methods developed to determine the presence of iodinated X-ray contrast media in aqueous matrices like sewage and surface water. acs.org The use of a surrogate standard helps to compensate for losses during sample preparation and analysis, ensuring more accurate quantification of the target analytes. acs.org However, some studies have noted that since this compound can also be a metabolite of Iopromide, its presence in wastewater could potentially affect the accuracy of results. curtin.edu.au

Historical Context of its Identification in Analytical and Synthetic Chemistry

The identification and characterization of this compound are intrinsically linked to the development and quality control of Iopromide. In the synthesis of Iopromide, various related substances and potential impurities can be formed. google.comgoogle.com The need to identify and control these impurities to meet stringent regulatory requirements, such as those outlined in the European Pharmacopoeia, has driven research into the synthesis and characterization of compounds like this compound. sigmaaldrich.comedqm.euscientificlabs.ie

Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been instrumental in the detection and quantification of this compound and other Iopromide-related compounds at very low concentrations. acs.orgcurtin.edu.auacs.org The development of these sensitive analytical methods has been crucial for both pharmaceutical quality control and environmental monitoring studies. nih.govresearchgate.netwhiterose.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSPRUWTHXRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675800 | |

| Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-28-2 | |

| Record name | Desmethoxy iopromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHOXY IOPROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY2MH36MHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Pathways Involving Desmethoxy Iopromide

Synthetic Routes for Desmethoxy Iopromide

While not intentionally synthesized as a primary product, this compound is formed during the multi-step synthesis of Iopromide. The pathways to Iopromide, therefore, encompass the potential for this impurity's creation.

Precursor Materials and Reaction Conditions

The synthesis of Iopromide, and consequently the formation of this compound, originates from key precursor materials. A common starting point is 5-amino-2,4,6-triiodoisophthalic acid dichloride. google.comquickcompany.in The general synthetic sequence involves the acylation of the amino group followed by amidation reactions with specific side chains.

One documented pathway involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid dichloride with methoxyacetyl chloride in a solvent such as dimethylacetamide (DMA) or dimethylformamide (DMF) to yield 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride. google.comquickcompany.ingoogle.com This intermediate is then sequentially reacted with 2,3-dihydroxypropylamine and N-methyl-2,3-dihydroxypropylamine to form Iopromide. google.com Another approach starts with the esterification of 5-amino-2,4,6-triiodoisophthalic acid with methanol, followed by a reaction with methoxyacetyl chloride and subsequent ester ammonolysis reactions. google.com

The conditions for these reactions are critical. For instance, the reaction of 5-amino-2,4,6-triiodoisophthalic acid dichloride with methoxyacetyl chloride may be cooled to 15°C. quickcompany.in Solvents play a crucial role, with dimethylacetamide and a mixture of 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF) with isopropanol (B130326) being used to improve reaction efficiency. google.com

Table 1: Precursor Materials and Reaction Conditions in Iopromide Synthesis

| Precursor / Reagent | Role in Synthesis | Typical Solvents | Reference |

|---|---|---|---|

| 5-amino-2,4,6-triiodoisophthalic acid dichloride | Starting Material | Dimethylacetamide (DMA), Dimethylformamide (DMF) | google.com, quickcompany.in, google.com |

| Methoxyacetyl chloride | Acylating Agent | Dimethylacetamide (DMA), Dimethylformamide (DMF) | google.com, quickcompany.in, google.com |

| 2,3-dihydroxypropylamine | Side-chain Introduction | Dimethylacetamide (DMA), 1,4-dioxane/THF | quickcompany.in, google.com |

| N-methyl-2,3-dihydroxypropylamine | Second Side-chain Introduction | Dimethylacetamide (DMA) | google.com, quickcompany.in |

| Thionyl chloride | Reagent for acid chloride formation | Dimethylformamide (DMF) | google.com |

| Triphosgene | Reagent for acid chloride formation | Not specified | google.com, google.com |

| Methanol | Esterification Agent | Not specified | google.com |

Catalysis and Reaction Optimization in Synthetic Processes

Catalysts are employed at various stages of Iopromide synthesis to facilitate reactions and improve yields. For example, sulfuric acid can be used as a catalyst for acetylation steps, such as when converting a dihydroxypropyl amide intermediate to a diacetoxypropyl amide derivative to aid in purification. google.comquickcompany.in The use of a solid base catalyst, ZrO₂-Cr₂O₃, has been reported for the condensation reaction between an intermediate and N-methyl-2,3-dihydroxypropylamine. google.comgoogle.com Basic materials like triethylamine (B128534) are also used to facilitate amidation reactions. google.com

Optimization of these processes is focused on maximizing the yield of highly pure Iopromide while minimizing the formation of by-products. A key strategy involves the introduction of intermediates that are easy to purify. One patented process introduces 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid(2,3-diacetoxypropyl)amide chloride as an intermediate, which can be easily crystallized to remove impurities that are otherwise difficult to separate. google.comquickcompany.in The choice of solvent is another critical parameter for optimization, with specific solvent mixtures being used to enhance reaction efficiency and prevent the formation of dimers. google.com

This compound as an Intermediate in Iopromide Synthesis

This compound is generally classified as an impurity or a related compound in Iopromide synthesis, rather than a planned functional intermediate. chemicalbook.comsynzeal.com Its presence indicates a side reaction or degradation has occurred. The following sections discuss its formation from this perspective.

Mechanistic Studies of Formation Pathways

The formation of this compound (C₁₇H₂₂I₃N₃O₇) from Iopromide (C₁₈H₂₄I₃N₃O₈) involves the net loss of a CH₂O group. scbt.comnih.gov This suggests a reaction involving the methoxyacetyl side chain (-NHCOCH₂OCH₃). The most probable mechanism is the cleavage of the methyl group from the methoxy (B1213986) ether, a demethylation reaction, which could potentially occur under the acidic or basic conditions used in various steps of the synthesis or purification. For example, the final hydrolysis step to remove protecting groups, often carried out with sodium hydroxide, could potentially lead to cleavage of the ether bond if conditions are not carefully controlled. google.comchemicalbook.com This side pathway competes with the desired reaction, leading to the formation of the impurity.

Influence of Reaction Parameters on Intermediate Yield

The yield of the this compound impurity is highly dependent on reaction parameters. Factors that can promote its formation include:

Harsh pH conditions: Strong acidic or basic conditions, particularly during hydrolysis steps, can increase the rate of ether cleavage. google.com

Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for the demethylation side reaction. Hydrolysis steps are often conducted at controlled temperatures (e.g., 40-60°C) to mitigate this. google.com

Extended Reaction Times: Prolonged exposure to harsh conditions increases the likelihood of impurity formation.

Purity of Reagents and Solvents: The presence of contaminants could potentially catalyze the degradation of the methoxyacetyl group.

By-product and Impurity Formation Mechanisms

The synthesis of Iopromide is susceptible to the formation of several by-products and impurities beyond this compound, which can complicate purification and affect the quality of the final product. clearsynth.com

A significant by-product is the "bismer," 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid-N,N'-bis(2,3-dihydroxypropyl)diamide. quickcompany.in This impurity forms when the intermediate 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride reacts with two molecules of 2,3-dihydroxypropylamine instead of one. This over-reaction is a common issue that necessitates complex purification procedures involving crystallization and filtration with large volumes of organic solvents. quickcompany.in

To circumvent the formation of such by-products, alternative synthetic strategies have been developed. One such strategy involves protecting the hydroxyl groups of the 2,3-dihydroxypropylamine side chain via acetylation. The resulting intermediate, 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid(2,3-diacetoxypropyl)amide chloride, has different solubility properties, allowing for its purification by simple crystallization, which effectively removes the bismer by-product. google.comquickcompany.in

Pharmacopoeias list several potential impurities in Iopromide, which are strictly controlled. google.com These include compounds arising from incomplete reactions, side reactions, or degradation.

Table 2: Common By-products and Impurities in Iopromide Synthesis

| Impurity Name / Type | Common Name / Designation | Formation Mechanism | Reference |

|---|---|---|---|

| 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylbenzene-1,3-dicarboxamide | Iopromide Impurity A | Incomplete acylation of the 5-amino group. | synzeal.com |

| This compound | Iopromide Impurity B | Demethylation of the methoxyacetyl side chain. | chemicalbook.com |

| 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid-N,N'-bis(2,3-dihydroxypropyl)diamide | Bismer By-product | Over-reaction with 2,3-dihydroxypropylamine. | quickcompany.in |

| Diacylation By-products | Not specified | Formation of multiple acyl groups where not intended. | patsnap.com |

Identification of Specific By-products during Iopromide Synthesis

The manufacturing of Iopromide typically begins with 5-amino-2,4,6-triiodoisophthalic acid or its derivatives. google.comevitachem.com A key step in the synthesis is the acylation of the amino group at the C-5 position of the benzene (B151609) ring with methoxyacetyl chloride, followed by amidation reactions to introduce the two dihydroxypropyl side chains. chemicalbook.comgoogleapis.com Deviations from the intended reaction pathway at these stages can lead to the formation of several process-related impurities. Pharmacopoeial standards, such as those in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), specify limits for these impurities. synzeal.com

Key by-products identified during Iopromide synthesis include:

This compound (Iopromide Impurity B): This compound is a significant process impurity, also known as Iopromide Related Compound B. synzeal.comechemi.comchemicalbook.com Structurally, it differs from Iopromide in the substituent at the 5-position of the tri-iodinated benzene ring. Instead of the N-(methoxyacetyl) group, this compound possesses an N-acetyl group. synzeal.comchemicea.comclearsynth.com This suggests that the impurity may be formed if acetic acid or an acetylating agent is present as a reagent impurity during the acylation step, or through a demethylation process under certain conditions. Its chemical name is 5-(Acetylamino)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylbenzene-1,3-dicarboxamide. synzeal.com

N-Desmethoxyacetyl Iopromide (Iopromide Impurity A): This by-product, also designated as Iopromide USP Related Compound A, represents the Iopromide structure completely lacking the methoxyacetyl group at the 5-position; it has a simple amino group (-NH2) instead. synzeal.compharmaffiliates.com Its formation is a direct consequence of an incomplete or failed acylation reaction of the starting material, 5-amino-2,4,6-triiodoisophthaloyl dichloride, before the subsequent amidation steps. googleapis.com The chemical name for this impurity is 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylbenzene-1,3-dicarboxamide. synzeal.comsymteraanalytics.com

Bismer By-product: Another notable impurity is a "bismer" compound, identified as 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid-N,N'-bis(2,3-dihydroxypropyl)diamide. This by-product arises from a side reaction where the second acid chloride group of the intermediate reacts with another molecule of 2,3-dihydroxypropylamine instead of the intended 2,3-dihydroxy-N-methylpropylamine. This results in a symmetrical molecule lacking the N-methyl group present in Iopromide.

Table 1: Key By-products in Iopromide Synthesis

| Common Name | Pharmacopoeial Designation | Chemical Name | Key Structural Difference from Iopromide |

|---|---|---|---|

| This compound | Iopromide Impurity B | 5-(Acetylamino)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylbenzene-1,3-dicarboxamide synzeal.com | Contains an acetylamino group instead of a methoxyacetylamino group. |

| N-Desmethoxyacetyl Iopromide | Iopromide Impurity A | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylbenzene-1,3-dicarboxamide synzeal.comsymteraanalytics.com | Contains an amino group instead of a methoxyacetylamino group. |

| Bismer By-product | Not specified | 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid-N,N'-bis(2,3-dihydroxypropyl)diamide | Lacks the N-methyl group on one of the amide side chains. |

Control Strategies for By-product Minimization

Given that the presence of impurities can affect the quality and safety of the final drug product, significant research has been dedicated to developing synthesis and purification strategies that minimize the formation of this compound and other by-products. synzeal.com These strategies focus on optimizing reaction pathways and introducing purification steps that selectively remove unwanted compounds.

Novel synthetic routes have been developed to enhance the purity of Iopromide. One approach involves the use of new intermediates to facilitate the removal of by-products. For instance, a process has been described that uses 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-diacetoxypropyl)amide chloride as an intermediate. googleapis.comgoogle.com The introduction of acetyl protecting groups on the hydroxyls of the side chains alters the solubility and crystalline nature of the intermediates. This modification allows for the effective removal of the "bismer by-product" through simple crystallization, a more efficient and economical method than extensive chromatographic purification. google.com After purification of the acetylated intermediate, the protecting groups are removed via hydrolysis to yield high-purity Iopromide.

Another strategy focuses on altering the sequence of reactions and employing specific catalysts. A method has been patented that involves reacting 5-[(2-methoxy)acetamido]-2,4,6-triiodoisophthaloyl chloride first with N-methyl-2,3-dihydroxypropylamine in the presence of a solid catalyst like ZrO2-Cr2O3, followed by condensation with 2,3-dihydroxypropylamine. google.com This controlled, stepwise addition of the side chains, facilitated by a specific catalyst, is reported to result in fewer by-products and a product with high purity that is easier to control. google.com

Furthermore, processes have been developed that start with the esterification of 5-amino-2,4,6-triiodo isophthalic acid. google.com The resulting diester then reacts with methoxyacetyl chloride. The final step involves a sequential ester ammonolysis with the two different amino alcohol side chains to produce Iopromide. This pathway is designed to achieve green production with high yield and purity, where by-products can be removed through crystallization. google.com

Control over the quality of starting materials and reagents is also a fundamental strategy. To prevent the formation of this compound (Impurity B), it is crucial to ensure that the methoxyacetyl chloride used in the acylation step is free from acetic acid or acetyl chloride contaminants. Similarly, preventing N-Desmethoxyacetyl Iopromide (Impurity A) requires driving the initial acylation reaction to completion through optimized reaction times, temperatures, and reagent stoichiometry.

Through the implementation of these advanced synthetic and purification strategies, manufacturers can effectively control and minimize the levels of this compound and other related substances, ensuring the production of high-purity Iopromide that meets stringent regulatory standards.

Analytical Methodologies for Desmethoxy Iopromide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for Desmethoxy Iopromide, providing the necessary separation from complex matrix components and other structurally similar compounds. High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. researchgate.net More advanced methods like Supercritical Fluid Chromatography (SFC) are also emerging as powerful tools for analyzing complex mixtures containing such compounds. mdpi.com

The development of a robust HPLC method is a critical first step for the reliable analysis of this compound. labmanager.com The process involves the systematic selection and optimization of chromatographic conditions to achieve adequate separation, sensitivity, and specificity. ijnrd.org

Method development for compounds like this compound, which is often analyzed alongside its parent drug Iopromide, focuses on achieving clear resolution between the main compound and its related substances. ijpsonline.com A typical approach involves screening different stationary phases (columns) and mobile phase compositions. Reversed-phase columns, such as C18 or polar-embedded phases, are commonly employed due to the polar nature of ICMs. acs.orgacs.org

The mobile phase usually consists of a mixture of an aqueous component (like water with an acidic modifier such as formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). acs.orgeu-neptune.org A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with varying polarities within a reasonable timeframe. whiterose.ac.uk The detector wavelength for UV detection is selected based on the maximum absorbance of the analyte, which for Iopromide and its derivatives is typically around 242 nm. eu-neptune.org

Validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is fit for its intended purpose. labmanager.comijpsonline.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. labmanager.comijnrd.org

Table 1: Example of HPLC Method Parameters for Iopromide and Related Substances

| Parameter | Condition |

| Column | LiChrospher RP-18 (125 x 3 mm, 5 µm) |

| Mobile Phase | Water/Acetonitrile (92/8 v/v) with 10 mmol/L Ammonium (B1175870) Acetate (B1210297) |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 242 nm or Mass Spectrometry |

| Temperature | Room Temperature |

| Injection Volume | 50 µL |

This table is illustrative, based on typical conditions for related compounds. Specific conditions for this compound may vary. acs.orgeu-neptune.org

For trace-level quantification, especially in complex environmental or biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. researchgate.net This technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. technologynetworks.com this compound has been used as a surrogate standard in numerous LC-MS/MS studies to quantify ICMs in wastewater, river water, and groundwater. acs.orgeu-neptune.org

Optimizing MS parameters is crucial for maximizing the analyte signal and minimizing background noise. restek.com This process, often called tuning, is performed for each specific compound and instrument. technologynetworks.comrestek.com Key parameters to optimize include those related to the ion source (e.g., capillary voltage, source temperature, gas flows) and the mass analyzer (e.g., collision energy, cone voltage). curtin.edu.aunih.gov

For instance, the cone voltage is adjusted to maximize the abundance of the precursor ion (the ionized molecule), while the collision energy is optimized to produce a stable and intense fragment ion (product ion) for quantification. technologynetworks.com The selection of Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition is monitored, provides high selectivity and reduces false positives. curtin.edu.aursc.org The goal is to achieve the lowest possible limits of detection (LOD) and quantification (LOQ) while maintaining method accuracy and precision. nih.gov

Electrospray Ionization (ESI) is the most common ionization technique for polar, non-volatile compounds like this compound and other ICMs. curtin.edu.auscirp.org It is typically operated in the positive ion mode, which generates protonated molecules [M+H]+. curtin.edu.auuni-saarland.de Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be used, though ESI is generally preferred for this class of compounds. acs.orgacdlabs.com

The fragmentation of the precursor ion in the collision cell of the mass spectrometer produces a characteristic pattern of product ions. uni-saarland.de For Iopromide and its analogues, common fragmentation pathways involve the loss of water (H₂O) and the cleavage of the hydrophilic side chains. curtin.edu.aunih.gov The iodinated aromatic ring typically remains intact during fragmentation. nih.gov The specific mass-to-charge (m/z) transitions from the precursor ion to the most abundant and stable product ions are selected for MRM analysis.

Table 2: Illustrative LC-MS/MS MRM Transitions for Iopromide

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Iopromide | 792.0 | 573.1 | ESI+ |

| Iopromide | 792.0 | 601.0 | ESI+ |

Note: As this compound is a close analogue of Iopromide, similar fragmentation logic applies. Specific transitions for this compound would be determined during method development. curtin.edu.au

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. mdpi.com SFC combines the advantages of both gas and liquid chromatography, offering high efficiency, fast separations, and reduced organic solvent consumption. thieme-connect.de

While less common than HPLC for this specific application, SFC is gaining traction for the analysis of complex mixtures, including pharmaceuticals and environmental contaminants. mdpi.comnih.gov Its unique selectivity makes it suitable for separating polar compounds and isomers. nih.govshimadzu.com The mobile phase in SFC, typically CO₂ mixed with a polar organic modifier like methanol, can be tuned by adjusting pressure, temperature, and modifier concentration to optimize separations. thieme-connect.denih.gov The coupling of SFC with MS/MS (SFC-MS/MS) provides a highly sensitive platform for analyzing compounds like this compound, particularly for chiral separations or when dealing with very complex matrices where conventional LC methods may fall short. nih.govnih.gov

Effective sample preparation is essential to isolate this compound from environmental matrices like water or sludge and to concentrate it to levels detectable by analytical instruments. worktribe.comuni-tuebingen.de The most widely used technique for aqueous samples is Solid-Phase Extraction (SPE). acs.orgwhiterose.ac.uk

In a typical SPE procedure for ICMs, a water sample (e.g., 200 mL to 1 L) is first filtered and its pH adjusted, often to an acidic value around 2.8. eu-neptune.org The sample is then passed through an SPE cartridge packed with a sorbent material, such as a polymer-based reversed-phase sorbent (e.g., Oasis HLB or Isolute ENV+). acs.orgworktribe.com The analytes, including this compound, are retained on the sorbent while salts and other interferences are washed away. Finally, the analytes are eluted from the cartridge with a small volume of an organic solvent like methanol. worktribe.com This procedure not only cleans up the sample but also achieves significant pre-concentration, allowing for the detection of analytes at the nanogram-per-liter level. acs.orgeu-neptune.org For solid matrices like sludge, more rigorous extraction techniques such as microwave-assisted extraction (MAE) may be employed prior to SPE cleanup. worktribe.com

Sample Preparation Strategies for Environmental Matrices

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique to isolate and concentrate analytes from complex aqueous matrices, such as sewage and surface water, prior to analysis. acs.orgthermofisher.com For this compound, which is often used as a surrogate standard, specific protocols have been developed to ensure high recovery and accurate quantification. acs.org

A common protocol involves using a specialized SPE cartridge to handle the polar nature of this compound. The process generally follows these steps:

Sample Preparation: The aqueous sample, typically one liter, is first filtered to remove particulate matter. acs.org To enhance the retention of the analyte on the SPE sorbent, the pH of the sample is adjusted to approximately 2.8 using an acid like H₂SO₄. acs.org this compound is spiked into the sample as a surrogate standard at this stage. acs.org

Extraction: The prepared sample is passed through the SPE cartridge at a controlled flow rate. acs.org

Drying: After loading the sample, the cartridge is thoroughly dried using a stream of nitrogen gas to remove residual water. acs.org

Elution: The retained this compound is then eluted from the cartridge using a small volume of an organic solvent, typically methanol. acs.org

Final Preparation: The resulting eluate is concentrated under a gentle stream of nitrogen and reconstituted in a buffer solution suitable for injection into the analytical instrument. acs.org

The use of this compound as a surrogate standard is crucial as it compensates for potential analyte losses during the extraction process, thereby ensuring precise quantification of other iodinated X-ray contrast media in the sample. acs.org

Table 1: Example Solid-Phase Extraction Protocol for Aqueous Samples

| Step | Procedure | Details | Reference |

|---|---|---|---|

| 1. Sample Filtration | Glass Fiber Filter | Filter size <1 μm to remove suspended solids. | acs.org |

| 2. pH Adjustment | Acidification | Adjust pH to 2.8 with H₂SO₄. | acs.org |

| 3. Sorbent Conditioning | Methanol and Water | Standard pre-treatment to activate the sorbent material. | thermofisher.com |

| 4. Sample Loading | Vacuum or Gravity | Pass the 1 L sample through an Isolute ENV+ cartridge at ~10 mL/min. | acs.org |

| 5. Cartridge Drying | Nitrogen Stream | Dry for 1 hour with nitrogen gas. | acs.org |

| 6. Elution | Methanol | Elute four times with 1 mL of methanol. | acs.org |

| 7. Reconstitution | Nitrogen Evaporation & Buffer | Reduce to ~20 μL and reconstitute to 200 μL with ammonium acetate buffer. | acs.org |

Direct Injection Methods

As an alternative to the time-consuming SPE protocols, direct injection liquid chromatography-tandem mass spectrometry (DI-LC-MS/MS) has been developed for the rapid analysis of iodinated contrast media. curtin.edu.aunih.gov This approach significantly reduces sample preparation time by allowing a small volume of the aqueous sample to be injected directly into the LC-MS/MS system. researchgate.net

While efficient, the use of this compound as a surrogate standard in direct injection methods requires caution. A significant challenge is that this compound is a known metabolite of Iopromide. umweltbundesamt.decurtin.edu.au Therefore, it may already be present in environmental samples, particularly in wastewater from facilities that use Iopromide. curtin.edu.au The presence of endogenous this compound would interfere with its function as a spiked surrogate standard, potentially leading to the falsification of results for other target analytes. curtin.edu.au This makes it imperative to first screen samples for the presence of this compound before using it as a standard in this manner.

Spectroscopic Characterization and Elucidation

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound. A combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a comprehensive characterization of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The NMR spectrum of this compound is expected to be highly characteristic, with specific chemical shifts and coupling patterns corresponding to the protons and carbons of the tri-iodinated benzene (B151609) ring and its various amide and hydroxyl side chains. By analyzing these spectra, including advanced 2D NMR techniques (e.g., COSY, HMBC), a complete structural assignment can be made, confirming the identity of the compound. mdpi.com This method serves as a primary tool for structural confirmation in synthesized reference standards. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment

IR and UV-Vis spectroscopy are complementary techniques used primarily for functional group identification and quantitative purity assessment. mrclab.com

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational energies of its chemical bonds. drawellanalytical.com The IR spectrum of this compound would display characteristic absorption bands for its key functional groups, such as O-H (hydroxyl) stretches, N-H (amide) stretches, and C=O (amide carbonyl) stretches. The presence and correct position of these bands confirm the molecular structure, and the absence of unexpected peaks can indicate a high level of purity. researchgate.netdrawellanalytical.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light resulting from electronic transitions within the molecule. technologynetworks.com The tri-iodinated aromatic ring in this compound acts as a strong chromophore, leading to a characteristic absorption spectrum in the UV range. This property is highly useful for quantitative analysis. technologynetworks.comprocess-insights.com By measuring the absorbance at a specific wavelength and applying the Beer-Lambert law, the concentration of this compound in a solution can be accurately determined, making it a valuable tool for assessing purity.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of this compound. acs.org It provides highly sensitive detection and crucial structural information.

The initial analysis provides the accurate molecular weight of the compound, confirming its elemental composition. nih.gov For more detailed structural elucidation, tandem mass spectrometry (MS/MS) is used. In this technique, the protonated molecule (precursor ion) of this compound is isolated and fragmented. The resulting product ions are then analyzed to reveal information about the molecule's structure. nih.gov Studies on the fragmentation of Iopromide and its metabolites show that the tri-iodinated benzene ring is typically stable, while fragmentation occurs at the side chains. nih.gov This predictable fragmentation pattern is used to confirm the identity of this compound even in complex matrices. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value / Information | Reference |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₃I₃N₂O₇ | - | umweltbundesamt.de |

| Precursor Ion [M+H]⁺ | Protonated molecule | m/z 762.88 | Calculated |

| MS/MS Fragmentation | Analysis of product ions | Provides structural confirmation through characteristic losses from side chains. | nih.gov |

Validation of Analytical Methods for this compound

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. ujpronline.com The validation demonstrates that the method is accurate, precise, and robust. ikev.org For methods analyzing this compound, key validation parameters are established.

Accuracy: This is the closeness of the measured value to the true value. It is often assessed through recovery experiments, where a known amount of this compound is spiked into a sample matrix (e.g., wastewater, surface water) and the percentage recovered is calculated. ikev.org For similar compounds, recoveries typically range from 80% to 118%. researchgate.net

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD).

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. ujpronline.com This is determined by a calibration curve, and the correlation coefficient (r²) should ideally be close to 1.0. curtin.edu.au

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. ikev.org For methods analyzing related contrast media in environmental waters, LOQs are often in the low ng/L range. acs.org

Table 3: Typical Validation Parameters for Analytical Methods of Iodinated Contrast Media

| Parameter | Typical Criteria/Value | Purpose | Reference |

|---|---|---|---|

| Accuracy (Recovery) | 80-120% | Measures the trueness of the result. | researchgate.netikev.org |

| Precision (RSD) | < 15-20% | Measures the repeatability of the method. | ikev.org |

| Linearity (r²) | > 0.99 | Ensures a proportional response to concentration. | curtin.edu.au |

| Limit of Quantification (LOQ) | ng/L range (e.g., 0.005 µg/L) | Defines the lowest concentration that can be reliably measured. | acs.org |

Compound Reference Table

Accuracy, Precision, and Linearity Studies

The validation of an analytical method ensures that it is suitable for its intended purpose. For this compound, a key related substance of the X-ray contrast agent Iopromide, establishing accuracy, precision, and linearity is fundamental for its reliable quantification in various matrices, including environmental samples and pharmaceutical preparations. clearsynth.comsynzeal.com

Accuracy refers to the closeness of a measured value to a standard or known true value. In the context of this compound analysis, it is often assessed through recovery studies in spiked samples. For instance, in methods developed for iodinated X-ray contrast media (ICM) where this compound is used as a surrogate standard, recovery rates are a direct measure of accuracy. Studies using liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) have reported recovery rates exceeding 70% for related compounds at spiking levels of 0.5 μg/L in surface water. acs.org A direct injection LC-MS/MS method for a suite of ICMs showed excellent average percent accuracy for spiked replicates, ranging from 100% to 108% in high-purity water and 93% to 102% in wastewater. curtin.edu.au

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For analytical methods targeting trace levels of pharmaceuticals, intra-day precision for related compounds can range from 3% to 19% RSD in surface water, with inter-day precision between 3% and 16% RSD. researchgate.net A direct injection LC-MS/MS method demonstrated excellent precision for similar compounds, with RSD values between 2% and 9% in pure water and 3% and 10% in wastewater for ten replicate samples. curtin.edu.au

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. medlabacademy.com Linearity studies are crucial for establishing the working range of the method. For the analysis of this compound and related substances, methods typically exhibit a wide linear range. One LC-MS/MS method demonstrated linearity for a detection range from 0.005 μg/L to 10 μg/L. acs.org Another study showed that calibration curves for similar compounds were linear over concentration ranges of 0.1-100 μg/L in pure water and 0.5-10 μg/L in wastewater, with correlation coefficients (r²) typically better than 0.996 and 0.967, respectively. curtin.edu.au

Table 1: Summary of Accuracy and Precision Data for ICM Analytical Methods

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Accuracy (Recovery) | Surface Water | >70% | acs.org |

| MQ Water | 100-108% | curtin.edu.au | |

| Wastewater | 93-102% | curtin.edu.au | |

| Precision (RSD) | MQ Water | 2-9% | curtin.edu.au |

| Wastewater | 3-10% | curtin.edu.au |

Table 2: Linearity Data for ICM Analytical Methods

| Matrix | Concentration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Groundwater | 0.005 - 10 μg/L | Not specified | acs.org |

| MQ Water | 0.1 - 100 μg/L | >0.996 | curtin.edu.au |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics in analytical chemistry. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. biopharminternational.com The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.com

Several approaches are used to determine LOD and LOQ, as outlined by the International Conference on Harmonisation (ICH). sepscience.com A common method is based on the standard deviation of the response (σ) and the slope of the calibration curve (S):

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

The standard deviation of the response (σ) can be determined from the standard deviation of blank measurements or the standard deviation of the y-intercept of the regression line. sepscience.com

For analytical methods developed for this compound and related iodinated compounds, these limits are crucial for assessing their presence at trace levels in environmental matrices. In one study, the LOQ was calculated according to the German standard DIN 32645, which uses the standard deviation of a linear regression curve with a 99% confidence interval. acs.org This method yielded LOQs in the lower ng/L range, suitable for environmental monitoring. acs.org Another multi-residue method reported LOQs for Iopromide as low as 20 ng/L. researchgate.net Method development for pharmaceuticals in environmental waters has achieved LOQs ranging from 0.04 to 0.5 µg∙L-1. umweltbundesamt.de

The choice of instrumentation significantly impacts the achievable detection and quantitation limits. The use of highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the quantification of compounds down to the lower ng/L range. acs.org Instrument detection limits for similar compounds have been reported to be below 1.0 pg when injected on the column, corresponding to reporting limits of 1.0 ng/L in water samples. acs.org

Table 3: Reported Limits of Detection (LOD) and Quantitation (LOQ)

| Compound/Method | Parameter | Value | Matrix | Reference |

|---|---|---|---|---|

| Iodinated X-ray Contrast Media | LOQ | 0.005 - 10 μg/L (as part of detection range) | Groundwater | acs.org |

| Iopromide | LOQ | 20 ng/L | Water | researchgate.net |

| Pharmaceuticals | LOQ | 0.04 - 0.5 µg/L | Environmental Waters | umweltbundesamt.de |

Robustness and Reproducibility Assessments

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For high-performance liquid chromatography (HPLC) methods, these variations can include changes in mobile phase composition, pH, flow rate, and column temperature. researchgate.net

Assessments for this compound and related compounds often occur during the validation of methods for analyzing pharmaceuticals in complex environmental samples. For example, a direct injection LC-MS/MS method was validated by analyzing spiked replicates, which provided data on the reproducibility of retention times (RT) and multiple reaction monitoring (MRM) ratios in both pure water and wastewater. curtin.edu.au The study noted that while the RT of earlier eluting compounds was more variable, the standard deviations of MRM ratios were well within permitted tolerances, demonstrating the method's reliability. curtin.edu.au

In another study, the expanded relative uncertainties for a multi-residue pharmaceutical method ranged from 6% to 23%, with the main contribution coming from the uncertainty associated with reproducibility. researchgate.net The inter-day reproducibility of reference samples for similar analytical methods has been shown to have a standard deviation of less than 10%, indicating good reproducibility. uni-bayreuth.de However, the use of surrogate standards like this compound can sometimes be ambiguous, as its recovery compared to other ICMs may vary, potentially impacting the reproducibility of results across different sample types. curtin.edu.au

Table 4: Summary of Robustness and Reproducibility Findings

| Parameter | Finding | Context | Reference |

|---|---|---|---|

| Reproducibility (RT) | Earlier eluting compounds showed more variability than later eluting ones. | LC-MS/MS Method | curtin.edu.au |

| Reproducibility (MRM Ratios) | Standard deviations were within permitted tolerances. | LC-MS/MS Method | curtin.edu.au |

| Reproducibility (Inter-day) | Standard deviation <10% for reference samples. | Pharmaceutical Analysis in Water | uni-bayreuth.de |

| Measurement Uncertainty | Expanded relative uncertainties ranged from 6% to 23%, mainly from reproducibility. | Multi-residue Method | researchgate.net |

Environmental Transformation and Degradation Studies of Desmethoxy Iopromide As a Transformation Product of Iopromide

Formation Pathways in Aquatic Environments

Desmethoxyacetyl Iopromide is formed from Iopromide through several environmental and engineered processes. The primary mechanism is biological degradation in wastewater treatment facilities, though other chemical processes can also contribute to its generation by modifying the parent compound's side chains.

The primary pathway for the formation of Desmethoxyacetyl Iopromide (DAMI) is the aerobic biodegradation of Iopromide. This process typically occurs in the activated sludge of wastewater treatment plants (WWTPs) and in natural water/soil systems. eu-neptune.orgnih.gov Studies have demonstrated that Iopromide, while not readily biodegradable, is susceptible to primary degradation where microbial action cleaves the N-methoxyacetyl group from the C5 position of the tri-iodinated benzene (B151609) ring. nih.govacs.org This reaction results in the formation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylisophthalamide, the compound known as DAMI. nih.gov

In laboratory-scale test systems simulating sewage treatment, the primary degradation of Iopromide has been observed, with DAMI being a key resulting product. nih.gov Research using activated sludge has shown that approximately 85% of Iopromide can be transformed into metabolites, which, like the parent compound, are highly hydrophilic. nih.gov In water/soil systems, Iopromide is quantitatively biotransformed into several TPs, with transformations occurring exclusively at the side chains while the triiodoisophthalic acid structure remains intact. eu-neptune.org The presence of periphyton has also been shown to facilitate the transformation of Iopromide, with up to 93% reduction in 30 days and the detection of nine known aerobic TPs. researcher.life

While DAMI is formed under aerobic conditions, it is subject to further degradation under anaerobic conditions. researchgate.netacs.orgnih.gov In water-sediment systems, DAMI undergoes transformation through successive reductive deiodination and hydrolysis of its amide moieties, leading to the formation of at least five distinct anaerobic transformation products. researchgate.netacs.org

| System | Observed Transformation | Key Findings | Reference |

|---|---|---|---|

| Simulated Sewage Treatment | Primary degradation of Iopromide | Formation of 5-amino-N'N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methyliso-phthalamide (DAMI). | nih.gov |

| Activated Sludge | ~85% transformation of Iopromide | Formation of two highly hydrophilic metabolites. | nih.gov |

| Water/Soil Systems | Quantitative biotransformation | Identification of 12 TPs resulting from side-chain modifications. | eu-neptune.org |

| Periphyton Batch Experiments | Up to 93% reduction of Iopromide | Found 9 of 12 known aerobic TPs. | researcher.life |

Electrochemical treatment processes, including anodic oxidation and cathodic reduction, have been investigated for the degradation of Iopromide. However, these methods primarily induce dehalogenation, specifically the removal of iodine atoms, rather than the formation of Desmethoxyacetyl Iopromide.

Studies using boron-doped diamond (BDD) anodes for oxidation and platinum cathodes for reduction have shown that the main transformation pathway is the sequential removal of iodine atoms to form deiodinated Iopromide derivatives. nih.govcapes.gov.br While mineralization of up to 96% can be achieved over long treatment times, the initial TPs are predominantly deiodinated Iopromide. nih.govcapes.gov.br

Advanced Oxidation Processes (AOPs) utilize highly reactive species, such as hydroxyl radicals (•OH), to degrade persistent organic pollutants like Iopromide. These processes can attack the molecule at various sites, including the side chains, potentially leading to the formation of Desmethoxyacetyl Iopromide.

Ozonation and UV/H₂O₂ are effective AOPs for degrading Iopromide. capes.gov.brrsc.org The generated hydroxyl radicals can cause both deiodination and the detachment of amide side chains. researchgate.netresearchgate.net The cleavage of the side chain is the specific reaction that produces Desmethoxyacetyl Iopromide. Research has identified the possibility of Iopromide undergoing cleavage at its amide chains to yield transformation products during ozonation. researchgate.netresearchgate.net

In UV/H₂O₂ processes, direct photolysis is a dominant degradation mechanism for Iopromide. capes.gov.brnih.gov This treatment has been shown to convert Iopromide into at least 14 different TPs, indicating extensive modification of the original structure. acs.orgresearchgate.net While DAMI is not always explicitly identified as a major product in these studies, the observed side-chain cleavages are consistent with its formation pathway. A significant outcome of these AOPs is that they can transform the persistent Iopromide molecule into products that are more amenable to subsequent biodegradation. capes.gov.brnih.gov The UV/chlorine process has also been shown to effectively degrade Iopromide and its organic by-products. doc2cs.com

The conventional Fenton process (using Fe²⁺ and H₂O₂) has been reported in some studies as being relatively inefficient for the complete removal of Iopromide compared to other pharmaceuticals. researchgate.netresearchgate.net However, modified Fenton-like processes have shown greater success. For instance, a system using mackinawite (FeS)-activated sulfite (B76179) autoxidation was able to degrade 80% of Iopromide in 15 minutes, achieving 71.8% removal of total organic carbon (TOC) in an hour. mdpi.com The proposed degradation mechanism in this system involves H-abstraction and oxidative decarboxylation, which are modifications of the side chains. mdpi.com While these findings suggest that Fenton and photo-Fenton processes can transform Iopromide's side chains, direct identification of Desmethoxyacetyl Iopromide as a resulting product is not consistently reported in the literature.

Advanced Oxidation Processes (AOPs) Leading to Desmethoxy Iopromide Formation

Ozonation and UV/H2O2 Reactions

Environmental Fate and Persistence Investigations

Once formed, Desmethoxyacetyl Iopromide (DAMI) exhibits its own distinct environmental behavior. It is frequently detected in the effluents of WWTPs, which confirms its formation during biological treatment and indicates a degree of persistence that allows it to pass through the plant into receiving waters. eu-neptune.orgresearchgate.netacs.org

However, DAMI is not completely recalcitrant. Studies have shown that it undergoes further transformation in the environment. In a test system simulating surface water conditions, DAMI was observed to be further degraded. nih.gov Notably, it also demonstrates faster photolysis than its parent compound, Iopromide. nih.gov

The most significant degradation pathway for DAMI appears to be under anaerobic conditions. researchgate.netacs.orgnih.gov In anaerobic water-sediment systems, DAMI is transformed via successive deiodination and hydrolysis of amide moieties. researchgate.netacs.org Researchers have identified five anaerobic TPs of DAMI, demonstrating that it is a key intermediate in a longer environmental degradation chain. acs.org The environmental relevance of these pathways has been confirmed by the detection of these anaerobic TPs in water from anaerobic bank filtration zones. researchgate.netacs.org The continuous introduction of Iopromide into wastewater ensures a steady formation of DAMI, making its subsequent fate and the behavior of its own transformation products an important aspect of water quality monitoring. researchgate.net

| Environmental Compartment/Process | Fate of DAMI | Key Findings | Reference |

|---|---|---|---|

| WWTP Effluent | Persistence and Discharge | Frequently detected, indicating incomplete removal. | eu-neptune.orgresearchgate.netacs.org |

| Surface Water (Photolysis) | Degradation | Undergoes faster photolysis than the parent Iopromide. | nih.gov |

| Anaerobic Water-Sediment Systems | Transformation | Degrades via successive deiodination and hydrolysis into at least 5 anaerobic TPs. | researchgate.netacs.org |

| Anaerobic Bank Filtration | Transformation | Anaerobic TPs of DAMI have been detected, confirming environmental transformation. | acs.org |

Behavior in Wastewater Treatment Plant Effluents

Conventional wastewater treatment plants (WWTPs) are significant sources of ICMs and their TPs entering the aquatic environment. The parent compound, Iopromide, is often incompletely removed during standard biological treatment processes. curtin.edu.ausem.com.tr Studies have shown that Iopromide can be transformed into several TPs within WWTPs, with removal rates for the parent compound varying from negligible to over 80%. eu-neptune.orgnih.gov

During biological wastewater treatment, Iopromide undergoes biotransformation, leading to the formation of various products. eu-neptune.org One of the initial degradation steps for Iopromide is the cleavage of a side chain, which can lead to the formation of compounds like this compound. nih.gov Research has identified numerous TPs of Iopromide in WWTP effluents, with some studies detecting a sum of these products at concentrations up to 11.9 µg/L. eu-neptune.org While specific concentration data for this compound is not always individually reported, it is recognized as part of the suite of TPs formed. For instance, a primary degradation product, 5-amino-N'N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methyliso-phthalamide, has been identified, highlighting the types of transformations that occur. nih.gov The incomplete removal and transformation of Iopromide in WWTPs result in the continuous release of its TPs, including this compound, into receiving waters. sem.com.trresearchgate.net

Presence and Dynamics in Surface and Ground Waters

Following their discharge from WWTPs, the transformation products of Iopromide, including this compound, enter surface waters such as rivers and lakes. acs.orgresearchgate.net Due to their high polarity and persistence, these compounds can be transported over long distances. curtin.edu.au The parent compound, Iopromide, has been detected in surface waters at varying concentrations. researchgate.net

A significant concern is the potential for these persistent compounds to infiltrate into groundwater resources. acs.org Studies have confirmed the presence of Iopromide and its TPs in groundwater and bank filtrate. eu-neptune.orgnih.gov More polar TPs, which are typically formed towards the end of the microbial transformation pathway, have been detected in drinking water at levels sometimes exceeding 100 ng/L. nih.gov Specifically, Iopromide transformation products like TP701A and TP643 have been found in bank filtrate and the groundwater of wastewater irrigation areas, with concentrations of the latter reaching up to 4.6 µg/L in one study. eu-neptune.org The dynamics in these water systems show that while the parent compound concentration may decrease due to degradation, the concentration of its transformation products can persist or even increase. eu-neptune.orgplos.org

Analytical Detection and Monitoring in Environmental Samples

The detection of this compound and other ICM transformation products in the environment requires highly sensitive and specific analytical methods due to their typically low concentrations in complex aqueous matrices.

Methodologies for Trace-Level Detection

The most prevalent and effective technique for the trace-level detection of this compound and its parent compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). acs.orgresearchgate.netacs.org This methodology offers the high selectivity and sensitivity needed to quantify these compounds at environmentally relevant concentrations, often in the nanogram-per-liter (ng/L) range. acs.orgacs.org

Sample preparation frequently involves a pre-concentration step using solid-phase extraction (SPE) to isolate the target analytes from the water sample and remove interfering matrix components. acs.orgacs.org For the analysis, this compound is itself often used as a surrogate standard to ensure accurate quantification by compensating for any analyte loss during the sample preparation and analysis process. acs.org In LC-MS/MS analysis, specific precursor and product ion transitions are monitored. For this compound (DMI), this specific transition allows for its precise identification and measurement.

| Substance | Abbreviation | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

|---|---|---|---|

| Iopromide | - | 791.8 | 572.8 |

| This compound | DMI | 761.8 | 543.1 |

| Desmethoxyacetyl Iopromide | DAMI | 719.7 | 628.9 |

| Iopamidol | - | 777.8 | 387.1 |

| Diatrizoate | - | 614.6 | 233.1 |

The limits of quantification (LOQ) for these methods are typically very low, often ranging from 1 to 3 ng/L for surface and groundwater, and 10 to 30 ng/L for more complex matrices like wastewater. nih.gov

Application in Environmental Monitoring Programs

Environmental monitoring programs are essential for understanding the prevalence, fate, and potential risks of pharmaceutical compounds and their transformation products in the aquatic environment. mass.govamericanpharmaceuticalreview.com These programs utilize the advanced analytical methods described above to systematically measure concentrations of compounds like this compound in various water bodies.

Data from these monitoring programs have consistently shown the presence of ICMs and their TPs in WWTP effluents, rivers, and groundwater. eu-neptune.orgacs.org For example, monitoring of German municipal STP effluents revealed median concentrations of parent compounds like Iopromide to be between 0.25 µg/L and 0.75 µg/L, indicating their widespread presence. acs.org Subsequent monitoring of receiving rivers and groundwater confirms the environmental persistence of these substances. acs.org By including transformation products like this compound in these monitoring efforts, a more complete picture of the environmental burden of the parent pharmaceutical can be achieved, which is crucial for assessing the effectiveness of water treatment processes and protecting water resources. nih.govnih.gov

| Compound | WWTP Effluent (max, µg/L) | Bank Filtrate (max, µg/L) | Groundwater (max, µg/L) |

|---|---|---|---|

| Iopromide | Not Reported | Not Reported | Not Reported |

| TP 819 | 3.7 | < LOQ | < LOQ |

| TP 759 | Not Reported | 0.050 | Not Reported |

| TP 701 A | Not Reported | 0.050 | Not Reported |

| TP 643 | Not Reported | > LOQ | 4.6 |

LOQ = Limit of Quantification

Role of Desmethoxy Iopromide in Pharmaceutical Impurity Profiling and Quality Control

Identification and Quantification as a Process Impurity in Iopromide Formulations

Desmethoxy Iopromide, which is chemically identified as 5-(Acetylamino)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide, is a known impurity in the commercial production of Iopromide. lgcstandards.com It is classified as Iopromide Impurity B or Iopromide Related Compound B in major pharmacopoeias. pharmaffiliates.comsynzeal.com The presence of such impurities in an active pharmaceutical ingredient (API) can originate from the synthetic process or arise from the degradation of the API over time. clearsynth.comscbt.com

The rigorous control of impurities is a fundamental aspect of pharmaceutical quality assurance. Regulatory bodies mandate that the levels of impurities in drug substances and finished products are kept within specified, safe limits. Therefore, the identification and quantification of this compound are routine steps in the quality control of Iopromide formulations. drugfuture.com

Advanced analytical techniques are employed for this purpose. A study focused on the environmental analysis of X-ray contrast media utilized liquid chromatography-electrospray tandem mass spectrometry (LC-electrospray tandem MS) for the precise quantification of related compounds. acs.org In this study, this compound (abbreviated as DMI) was detected using multiple reaction monitoring (MRM) with a precursor ion of mass-to-charge ratio (m/z) 761.8 and a product ion of m/z 543.1. acs.org The United States Pharmacopeia (USP) monograph for Iopromide also outlines a liquid chromatography method specifically for limiting related compounds, including Related Compound B (this compound). drugfuture.com These methods ensure that any amount of this impurity in a given batch of Iopromide is accurately measured and complies with the established limits.

| Analyte | Technique | Precursor Ion ([M+H]+, m/z) | Product Ion (m/z) | Source |

|---|---|---|---|---|

| This compound (DMI) | LC-MS/MS | 761.8 | 543.1 | acs.org |

Establishment of Reference Standards and Pharmacopoeial Compliance

To ensure the accurate identification and quantification of this compound, highly purified and well-characterized reference standards are essential. These standards serve as a benchmark against which production batches of Iopromide are tested. Several official pharmacopoeias and chemical standard suppliers have established reference standards for this specific impurity.

The United States Pharmacopeia (USP) provides "Iopromide Related Compound B" as a reference standard (RS). drugfuture.com Similarly, the European Pharmacopoeia (EP) lists this compound as "Iopromide EP Impurity B". clearsynth.comsynzeal.comchemicea.com These official standards are used to perform the identity and purity tests detailed in the respective pharmacopoeial monographs for Iopromide API and Iopromide Injection. drugfuture.com

Commercial suppliers of pharmaceutical standards, such as Sigma-Aldrich, Pharmaffiliates, SynZeal, and Clearsynth, offer this compound reference materials that are traceable to these pharmacopoeial standards. clearsynth.comsynzeal.compharmaffiliates.com These products are supplied with a certificate of analysis detailing their purity and characterization data, making them suitable for regulatory purposes and quality control laboratories. vivanls.com The availability and use of these certified reference standards are prerequisites for demonstrating pharmacopoeial compliance.

Analytical Quality Control (QC) Applications

The primary application of this compound in analytical quality control is its role as an impurity reference standard in the pharmaceutical industry. QC laboratories use the reference standard to confirm the identity of the impurity and to validate the analytical methods used for its quantification in both the Iopromide API and the final drug product. clearsynth.comsynzeal.com This ensures that every batch of Iopromide released to the market meets the stringent purity requirements set by health authorities.

Beyond its role in pharmaceutical manufacturing, this compound has also been utilized as a surrogate standard in environmental analytical chemistry. acs.org In a study analyzing the presence of X-ray contrast media in water samples, this compound was added to samples before processing. acs.org Its known concentration and chemical similarity to the target analytes allowed researchers to correct for variations in the analytical signal caused by sample matrix effects, thereby ensuring the precise quantification of other contrast media compounds. acs.org This application highlights its utility in complex analytical scenarios requiring high accuracy.

Method Development and Validation for Impurity Analysis

The development and validation of analytical methods for impurity profiling are critical components of pharmaceutical development and are governed by international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). europa.euresearchgate.net Any method used to quantify an impurity like this compound must be proven to be suitable for its intended purpose. labmanager.com

The validation process for an analytical method typically assesses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and excipients.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net

Future Research Directions and Emerging Methodologies

Advanced Spectroscopic and Chromatographic Techniques for Enhanced Characterization

The accurate identification and quantification of Desmethoxy Iopromide are crucial for ensuring the quality and safety of Iopromide formulations. Future research is increasingly focused on the application of sophisticated analytical techniques that offer higher sensitivity, selectivity, and structural elucidation capabilities.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of Iopromide and its impurities. mat-test.comcmes.org A developed HPLC method for the determination of five impurities in Iopromide utilizes an Eclipse C18 Plus chromatographic column with a gradient elution of a water-acetonitrile-2-butanol mixture. mat-test.com This method demonstrates good linearity and low detection limits for the impurities. mat-test.com

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are proving indispensable for the sensitive detection of iodinated contrast media and their byproducts in complex matrices. alwsci.comsepscience.com LC coupled with tandem mass spectrometry (LC-MS/MS) allows for the direct injection analysis of these compounds in environmental water samples at very low concentrations. sepscience.comresearchgate.net In fact, this compound has been used as a surrogate standard in LC-electrospray tandem MS methods to ensure precise quantification by compensating for signal losses in polluted samples. acs.org

For unambiguous structural confirmation of impurities like this compound, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit less common, tool. alwsci.comresearchgate.netajrconline.org This technique provides detailed structural information, which is vital for the definitive identification of newly detected or synthesized impurities. researchgate.netresearchgate.net The coupling of LC with both NMR and MS (LC-NMR-MS) offers comprehensive data for the characterization of metabolites and degradation products. researchgate.net

Future advancements in this area will likely involve the development of even more sensitive and rapid ultra-high-performance liquid chromatography (UHPLC) methods, potentially coupled with high-resolution mass spectrometry (HRMS), to provide even greater detail on the impurity profiles of Iopromide.

Table 1: Advanced Analytical Techniques for this compound Characterization

| Technique | Application | Key Advantages |

| HPLC | Quantification of known impurities in Iopromide bulk drug and formulations. | Robust, reproducible, and widely available. mat-test.comcmes.org |

| LC-MS/MS | Trace level detection and quantification in environmental and biological samples. | High sensitivity and selectivity. sepscience.comresearchgate.netacs.org |

| LC-NMR | Definitive structural elucidation of impurities and degradation products. | Provides detailed molecular structure information. alwsci.comresearchgate.net |

| LC-NMR-MS | Comprehensive characterization of unknown metabolites and transformation products. | Combines separation with dual-mode structural confirmation. researchgate.net |

Computational Chemistry Approaches for Predicting Formation and Transformation

Computational chemistry and molecular modeling are emerging as powerful predictive tools in pharmaceutical sciences. These in silico approaches can provide valuable insights into the formation mechanisms of impurities like this compound and predict their transformation pathways in various environments.

Molecular dynamics (MD) simulations have been employed to study the interactions between iodinated contrast media and biological structures like cell membranes. nih.gov Such studies can help in understanding the potential behavior and environmental impact of these compounds. nih.gov By modeling the electronic properties of molecules, it is possible to predict their susceptibility to degradation and the nature of their transformation products. acs.org

Predictive models, such as the EAWAG Pathway Prediction System (EAWAG-PPS), are being used to forecast the microbial metabolism of environmental pollutants. walisongo.ac.id These tools can help in identifying potential transformation products of Iopromide, including this compound, in wastewater treatment systems and natural waters. walisongo.ac.id Density-functional theory has also been used to calculate the trap energies of chemical impurities, providing a link between molecular properties and potential electronic effects. researchgate.net

Future research in this domain will likely focus on developing more accurate and comprehensive predictive models that can simulate the formation of impurities during synthesis and their degradation under various environmental conditions. This could significantly aid in the proactive design of manufacturing processes and environmental risk assessment.

Development of Novel Synthetic Routes with Reduced Impurity Profiles

The most effective way to control impurities in a final drug product is to prevent their formation during synthesis. Research into novel synthetic routes for Iopromide that offer higher purity and yield, with a specific focus on minimizing the generation of this compound and other related substances, is a key area of investigation.

Several patents disclose improved methods for the synthesis of Iopromide with the aim of reducing by-products. One approach involves the use of specific intermediates, such as 3-methoxyacetamido-5-(2,3-dihydroxy n-propylcarbamoyl)-2,4,6-triiodobenzoic acid, to avoid the formation of certain dimeric impurities. google.com Another patented process introduces 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-diacetoxypropyl)amide chloride as an intermediate, which allows for the effective removal of a bismer by-product through simple crystallization, leading to high-purity Iopromide. google.com

The optimization of reaction conditions, such as the stoichiometry of reactants and the choice of solvents and catalysts, is crucial in controlling the impurity profile. google.comiconplc.com For instance, careful control over the amount of 2,3-dihydroxypropylamine used in one of the synthetic steps is necessary to prevent the formation of a specific by-product. google.com The principles of green chemistry are also likely to influence the development of future synthetic routes, aiming for more environmentally benign processes with fewer impurities.

Environmental Remediation and Removal Studies Focusing on Iopromide and its Metabolites

The persistence of Iopromide and its metabolites, including this compound, in the aquatic environment has prompted extensive research into effective remediation and removal technologies. nih.govhpst.cz

Biological treatment methods in wastewater treatment plants (WWTPs) have shown variable success in removing Iopromide. mdpi.com Some studies indicate that nitrifying activated sludge can significantly enhance the biodegradation of Iopromide, with removal rates of up to 97% observed in laboratory-scale experiments. nih.gov The metabolites identified can differ depending on the activity of nitrifying bacteria. nih.gov

Advanced Oxidation Processes (AOPs) are being actively investigated for the degradation of recalcitrant compounds like Iopromide. nih.gov Techniques such as ozonation, UV irradiation combined with hydrogen peroxide (UV/H₂O₂), and UV with persulfate have demonstrated the potential for complete or near-complete removal of Iopromide from water. mdpi.comnih.govmdpi.com The degradation pathways in these processes often involve the generation of highly reactive hydroxyl and sulfate (B86663) radicals. mdpi.comnih.gov

Adsorption onto activated carbon, particularly granular activated carbon (GAC), has also been studied for the removal of Iopromide and its intermediates from water. researchgate.netiksr.org The effectiveness of GAC can be influenced by the presence of natural organic matter, and pre-treatment with ozone can enhance the adsorption of Iopromide. researchgate.net